REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([CH3:22])([CH3:21])[N:9](CC3C=CC(OC)=CC=3)[C:10](=[O:11])[C:5]2=[CH:4][CH:3]=1.O.CCOC(C)=O>CC#N>[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([CH3:22])([CH3:21])[NH:9][C:10](=[O:11])[C:5]2=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=N1)C(N(C2=O)CC2=CC=C(C=C2)OC)(C)C
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Name
|
ceric ammonium nitrate
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Quantity
|
8.2 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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CC#N
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added into the mixture
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Type
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CUSTOM
|
Details
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The organic layer was separated
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Type
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CUSTOM
|
Details
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dried over anhy
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Type
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FILTRATION
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Details
|
Na2SO4, filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
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to give a crude product which
|
Type
|
CUSTOM
|
Details
|
was then purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)C(NC2=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 617 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |